8-Benzyl-4-(2,5-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
The compound seems to be a derivative of 8-Benzyl-2,8-diazaspiro[4.5]decane , which is a chemical compound with the molecular formula C15H22N2 . Another related compound is 4-Acetyl-8-benzyl-4,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride .
Synthesis Analysis
While specific synthesis methods for the requested compound were not found, a related compound, 1-Thia-4,8-Diazaspiro[4.5]Decan-3-One derivatives, were synthesized via one-pot three-component condensation .Molecular Structure Analysis
The molecular structure of the related compound 8-Benzyl-2,8-diazaspiro[4.5]decane is given by the SMILES stringN1(CCC2(CNCC2)CC1)CC3=CC=CC=C3
. Physical and Chemical Properties Analysis
The related compound 8-Benzyl-2,8-diazaspiro[4.5]decane has a molecular weight of 230.35 . Another related compound, 4-Acetyl-8-benzyl-4,8-diazaspiro[4.5]decane-3-carboxylic acid hydrochloride, has a molecular weight of 370.9 and a boiling point of 251-253 .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-benzyl-4-(2,5-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N2O4/c23-16-6-7-18(24)17(12-16)20(27)26-19(21(28)29)14-30-22(26)8-10-25(11-9-22)13-15-4-2-1-3-5-15/h1-7,12,19H,8-11,13-14H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYFRGVVMHYFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=C(C=CC(=C3)F)F)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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